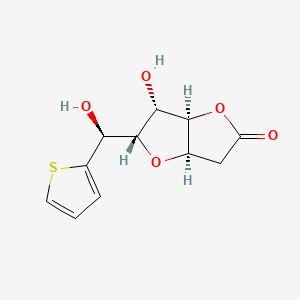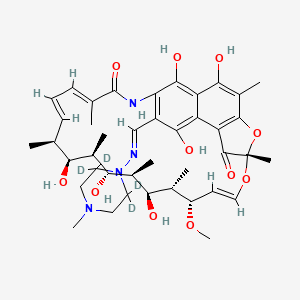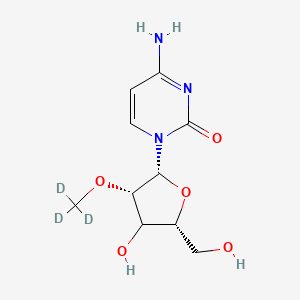
2'-O-Methylcytidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methylcytidine-d3 is a deuterium-labeled analog of 2’-O-Methylcytidine. This compound is a 2’-substituted nucleoside that has been modified with deuterium atoms. It is primarily used as an inhibitor of hepatitis C virus (HCV) replication by targeting the RNA-dependent RNA polymerase (NS5B) enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylcytidine-d3 involves the incorporation of deuterium atoms into the 2’-O-Methylcytidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of 2’-O-Methylcytidine-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methylcytidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered hydrogen content .
Scientific Research Applications
2’-O-Methylcytidine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleoside metabolism and kinetics.
Biology: Employed in research on RNA synthesis and function, particularly in the context of viral replication.
Medicine: Investigated for its potential therapeutic effects in treating viral infections, especially hepatitis C.
Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry
Mechanism of Action
2’-O-Methylcytidine-d3 exerts its effects by inhibiting the RNA-dependent RNA polymerase (NS5B) enzyme of the hepatitis C virus. Upon phosphorylation into its 5-triphosphate form, it competes with natural nucleoside triphosphates, thereby blocking viral RNA chain elongation and replication .
Comparison with Similar Compounds
2’-O-Methylcytidine: The non-deuterated analog, also an inhibitor of HCV replication.
2’-C-Methylcytidine: Another nucleoside analog with similar antiviral properties.
Uniqueness: The primary uniqueness of 2’-O-Methylcytidine-d3 lies in its deuterium labeling, which enhances its stability and alters its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7?,8+,9-/m1/s1/i1D3 |
InChI Key |
RFCQJGFZUQFYRF-UOGQMKCKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


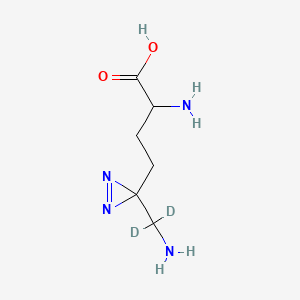
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
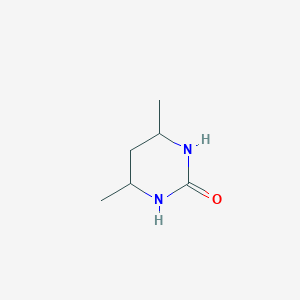


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
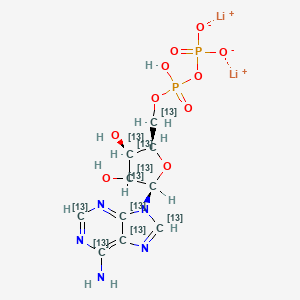

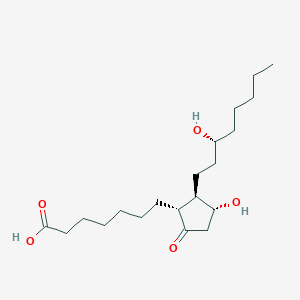
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
